N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide
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Overview
Description
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C14H14N4O2S and its molecular weight is 302.35. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide involves multi-step reactions starting from readily available precursors. A common synthetic route includes the formation of the oxadiazole ring via cyclization reactions and subsequent introduction of the pyrrole and thiophene moieties under specific conditions. Typically, the synthesis begins with the preparation of 3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole, followed by its alkylation to introduce the thiophene-acetamide functionality.
Industrial Production Methods: On an industrial scale, production might involve streamlined processes to enhance yield and purity. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Techniques like continuous flow chemistry could be employed to scale up the synthesis, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding oxides.
Reduction: Reduction reactions, often involving reducing agents like lithium aluminum hydride or sodium borohydride, can yield various reduced derivatives.
Substitution
Common Reagents and Conditions: The common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions typically proceed under controlled temperatures and, in some cases, inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products from these reactions vary based on the reagents and conditions. For instance, oxidation may yield sulfoxides or sulfones, while reduction could result in alcohols or amines. Substitution reactions lead to a wide array of functionalized derivatives, expanding the compound's potential utility in different applications.
Scientific Research Applications
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide finds use in several research domains:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Investigating its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Mechanism of Action
The compound's mechanism of action primarily involves its interaction with specific molecular targets, such as enzymes or receptors, modulating their activity. The pathways include binding to active sites, inhibiting or activating enzymatic functions, or interfering with signaling pathways. These interactions are mediated by the compound's ability to form stable complexes with its targets, thereby altering their biological activity.
Comparison with Similar Compounds
Compared to similar compounds, N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide exhibits unique properties such as higher stability and specificity in its reactions. Similar compounds include:
3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole derivatives.
Thiophene-containing acetamides.
Other oxadiazole-based compounds.
These comparisons highlight the compound's distinctiveness, especially in terms of its reactivity and application potential.
Conclusion:
This compound stands out due to its versatile chemical nature and broad range of applications. Its synthesis, reactivity, and potential in scientific research make it a compound of high interest for further exploration and development in various scientific and industrial fields.
Properties
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-18-5-2-3-11(18)14-16-13(20-17-14)8-15-12(19)7-10-4-6-21-9-10/h2-6,9H,7-8H2,1H3,(H,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFHYXCZQFKXFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)CC3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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